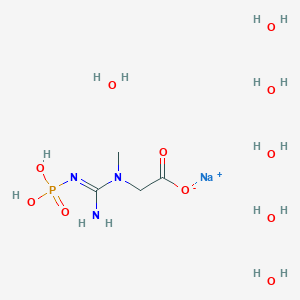
1, 26-Dihydroxy Vitamin D3
Overview
Description
1,26-Dihydroxy Vitamin D3, also known as calcitriol, is the hormonally active form of Vitamin D3. It plays a crucial role in calcium and phosphate metabolism in the human body. This compound is essential for maintaining bone health, regulating immune function, and modulating cell growth and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,26-Dihydroxy Vitamin D3 is synthesized through a multi-step process involving the hydroxylation of Vitamin D3 (cholecalciferol). The first hydroxylation occurs in the liver, converting cholecalciferol to 25-hydroxyvitamin D3. The second hydroxylation takes place in the kidneys, producing 1,26-dihydroxy Vitamin D3. This process involves specific enzymes, such as cytochrome P450-based hydroxylases (CYP2R1 and CYP27B1) .
Industrial Production Methods: Industrial production of 1,26-dihydroxy Vitamin D3 typically involves microbial fermentation and chemical synthesis. Microbial fermentation uses genetically modified microorganisms to produce the compound, while chemical synthesis involves the stepwise hydroxylation of Vitamin D3 using specific catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,26-Dihydroxy Vitamin D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,26-dihydroxy Vitamin D3 can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
1,26-Dihydroxy Vitamin D3 has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in regulating gene expression, cell differentiation, and immune function.
Medicine: Used in the treatment of conditions like osteoporosis, rickets, and hypocalcemia. It is also being investigated for its potential in cancer therapy and autoimmune disease management.
Industry: Utilized in the production of dietary supplements and fortified foods.
Mechanism of Action
1,26-Dihydroxy Vitamin D3 exerts its effects by binding to the Vitamin D receptor, a nuclear receptor that regulates gene transcription. This binding activates the receptor, leading to the transcription of target genes involved in calcium and phosphate metabolism, immune response, and cell differentiation. The compound also elicits rapid intracellular signals that are independent of transcription, further modulating cellular functions .
Comparison with Similar Compounds
1α,25-Dihydroxy Vitamin D3:
25-Hydroxy Vitamin D3: A precursor to 1,26-dihydroxy Vitamin D3, involved in the initial steps of Vitamin D metabolism.
1α-Hydroxy Vitamin D3: A synthetic analog of Vitamin D3, used in the treatment of certain medical conditions.
Uniqueness: 1,26-Dihydroxy Vitamin D3 is unique due to its dual role in regulating both gene transcription and rapid intracellular signaling. This dual mechanism allows it to exert a wide range of biological effects, making it a critical compound in maintaining overall health and preventing various diseases .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(17-28)7-5-8-19(2)24-12-13-25-21(9-6-14-27(24,25)4)10-11-22-15-23(29)16-26(30)20(22)3/h10-11,18-19,23-26,28-30H,3,5-9,12-17H2,1-2,4H3/b21-10+,22-11-/t18?,19-,23-,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDVBAXFIVSUFW-IQLPMBEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747685 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300692-92-6 | |
| Record name | (1S,3R,5Z,7E)-9,10-Secocholesta-5,7,10-triene-1,3,26-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











